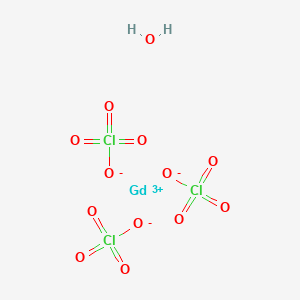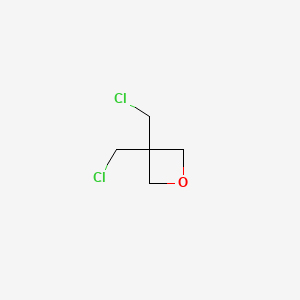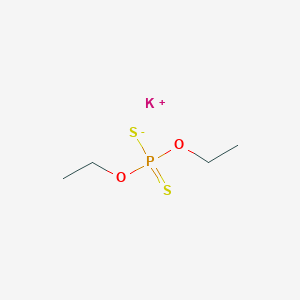
Poly(ethylene glycol) dimethyl ether (NHD)
Übersicht
Beschreibung
Vorbereitungsmethoden
Poly(ethylene glycol) dimethyl ether can be synthesized through a one-step process involving the reaction of ethylene glycol, sodium hydroxide, and an organic reaction medium. The reaction is carried out at temperatures ranging from 30 to 90°C, with halomethane or methyl-sulfate as the reactant . This method is advantageous due to its simplicity, safety, and energy efficiency .
Analyse Chemischer Reaktionen
Poly(ethylene glycol) dimethyl ether undergoes various chemical reactions, including:
Oxidation: It can mediate the oxidative scission of aromatic olefins to carbonyl compounds using molecular oxygen.
Substitution: It can participate in substitution reactions, particularly in the presence of halomethanes.
Cross-linking: It is used as a cross-linking reagent in click chemistry.
Common reagents used in these reactions include halomethanes, molecular oxygen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Poly(ethylene glycol) dimethyl ether has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of poly(ethylene glycol) dimethyl ether involves its ability to act as a solvent and reagent in various chemical reactions. It facilitates the oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen . Additionally, its cross-linking properties make it valuable in click chemistry and the development of polymer electrolytes .
Vergleich Mit ähnlichen Verbindungen
Poly(ethylene glycol) dimethyl ether is unique due to its high chemical and thermal stability, low volatility, and low viscosity . Similar compounds include:
Polyethylene glycol: A polymer with similar solubility properties but different functional groups.
Dimethyl polyethylene glycol: A variant with different molecular weights and applications.
Poly(ethylene glycol) diglycidyl ether: Used in different industrial applications due to its distinct chemical properties.
Poly(ethylene glycol) dimethyl ether stands out for its versatility and efficiency in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
ethane-1,2-diol;methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O2.CH4O/c3-1-2-4;1-2/h3-4H,1-2H2;2H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGPZWOOKVNRELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO.C(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
94.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(2R)-3-Hydroxy-1-methoxy-1-oxopropan-2-yl]azanium;chloride](/img/structure/B7801812.png)


